![molecular formula C19H17ClN2O4 B2846183 3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888444-31-3](/img/structure/B2846183.png)
3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
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Description
3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEC and belongs to the class of benzofuran derivatives.
Scientific Research Applications
Novel Synthetic Routes and Compound Derivatives
Researchers have developed synthetic pathways to create novel benzofuran derivatives with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research demonstrates the versatility of benzofuran compounds in generating biologically active molecules.
Antimicrobial Properties
Compounds incorporating the benzofuran motif have been evaluated for their antimicrobial efficacy. Idrees et al. (2020) synthesized a series of benzofuran-2-yl derivatives with significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020). These findings highlight the potential of benzofuran derivatives in addressing antibiotic resistance.
Chemical Synthesis and Characterization Techniques
The synthesis and characterization of benzofuran derivatives have been a focus of chemical research, offering insights into the development of novel compounds with enhanced properties. For example, Kammel et al. (2015) reported on the reactions of brominated benzolactone/lactam with various reagents, leading to products with potential applications in organic synthesis and pharmacology (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Applications in Drug Design and Biological Studies
Benzofuran derivatives have been synthesized for potential applications in drug design and biological studies. For example, Thorat et al. (2016) explored the synthesis, molecular docking, and antituberculosis study of 3-methyl-1-benzofuran-2-carbohydrazide, illustrating the role of benzofuran derivatives in developing novel antituberculosis agents (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-2-25-15-10-6-4-8-13(15)21-19(24)18-17(22-16(23)11-20)12-7-3-5-9-14(12)26-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVURBKHOKLSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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